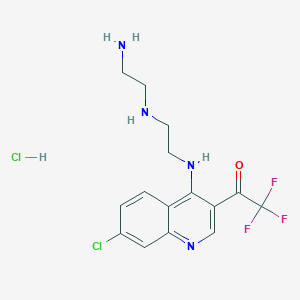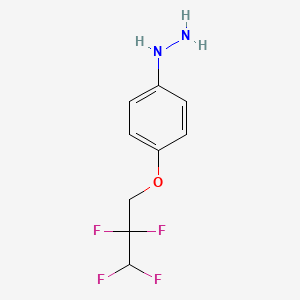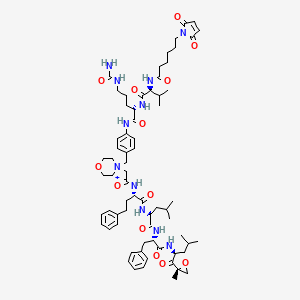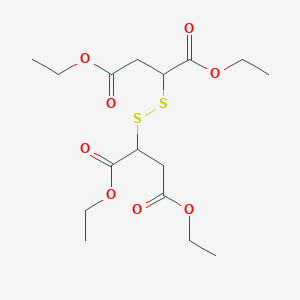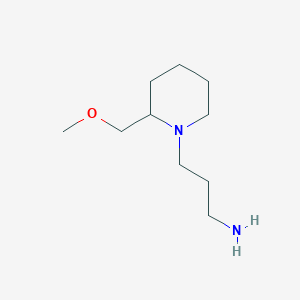
N-Nitroso-N-methylaniline-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitroso-N-methylaniline-d5: is a stable isotope-labeled compound of N-Nitroso-N-methylaniline. It is primarily used in analytical and research applications, particularly in the development and validation of analytical methods. The compound has a molecular formula of C7H3D5N2O and a molecular weight of 141.2 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Nitroso-N-methylaniline-d5 typically involves the nitrosation of N-methylaniline-d5. The reaction is carried out using nitrous acid (HNO2) as the nitrosating agent under acidic conditions. The process involves the formation of the nitrosonium ion (NO+), which reacts with the secondary amine to form the N-nitroso compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced as a reference standard for use in pharmaceutical and chemical industries .
Analyse Chemischer Reaktionen
Types of Reactions: N-Nitroso-N-methylaniline-d5 undergoes various chemical reactions, including:
Nitrosation: The primary reaction involves the formation of the N-nitroso group.
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Common Reagents and Conditions:
Nitrosation: Nitrous acid (HNO2) under acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Nitrosation: this compound.
Oxidation: Corresponding nitro compounds.
Reduction: N-methylaniline-d5.
Wissenschaftliche Forschungsanwendungen
N-Nitroso-N-methylaniline-d5 is widely used in scientific research, including:
Analytical Chemistry: Used as a reference standard for method development and validation.
Pharmaceutical Research: Employed in the study of nitrosamine impurities in drug formulations.
Environmental Studies: Used to analyze the presence of nitrosamines in environmental samples.
Biological Research: Investigated for its potential effects on DNA and protein structures
Wirkmechanismus
The mechanism of action of N-Nitroso-N-methylaniline-d5 involves its interaction with biological molecules. The compound can form adducts with DNA, leading to potential mutagenic effects. The nitroso group can also interact with proteins, affecting their function. The molecular targets include nucleophilic sites on DNA and proteins, and the pathways involved are primarily related to nitrosation reactions .
Vergleich Mit ähnlichen Verbindungen
N-Nitroso-N-methylaniline: The non-deuterated form of the compound.
N-Nitrosomethylphenylamine: Another nitrosamine with similar structural features.
N-Nitrosodi-n-propylamine: A nitrosamine with different alkyl groups.
Uniqueness: N-Nitroso-N-methylaniline-d5 is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry and other analytical techniques. The presence of deuterium atoms allows for precise quantification and differentiation from non-labeled compounds .
Eigenschaften
Molekularformel |
C7H8N2O |
|---|---|
Molekulargewicht |
141.18 g/mol |
IUPAC-Name |
N-methyl-N-(2,3,4,5,6-pentadeuteriophenyl)nitrous amide |
InChI |
InChI=1S/C7H8N2O/c1-9(8-10)7-5-3-2-4-6-7/h2-6H,1H3/i2D,3D,4D,5D,6D |
InChI-Schlüssel |
MAXCWSIJKVASQC-VIQYUKPQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C)N=O)[2H])[2H] |
Kanonische SMILES |
CN(C1=CC=CC=C1)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


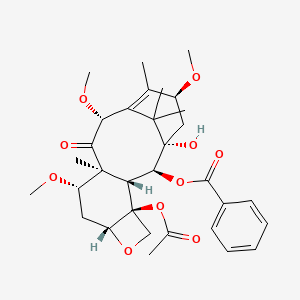
![5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid](/img/structure/B13434050.png)

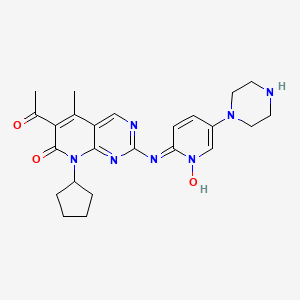
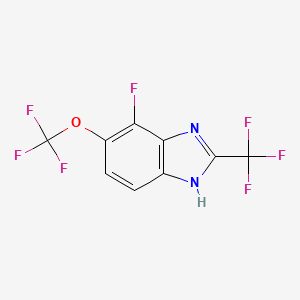
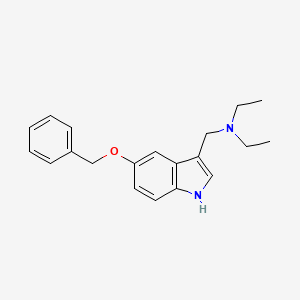
![(2R)-2-[(2S)-2-Aminobutanamido]butanamide](/img/structure/B13434080.png)
